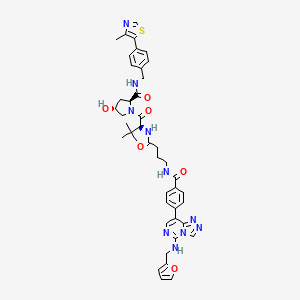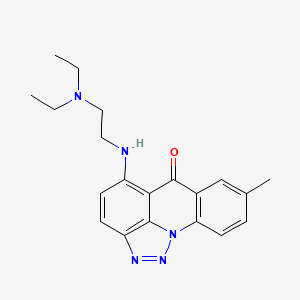
5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the acridinone core, followed by the introduction of the triazole ring and the diethylaminoethylamino side chain. Key reagents and conditions include:
Acridinone Core Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Triazole Ring Introduction:
Side Chain Attachment: The diethylaminoethylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains or the core structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted triazoloacridinones, each with potential biological activities .
科学研究应用
5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of 5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one involves its interaction with DNA and inhibition of topoisomerase enzymes. This leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
相似化合物的比较
Similar Compounds
5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one: Another member of the imidazoacridinone family with similar anticancer properties.
5-(2-Dimethylaminoethoxy)-1H-indole-2-carboxylic acid: Known for its applications in medicinal chemistry.
Uniqueness
5-(2-(Diethylamino)ethylamino)-8-methyl-6H-(1,2,3)-triazolo(4,5-,1-de)acridin-6-one is unique due to its specific triazoloacridinone structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .
属性
IUPAC Name |
10-[2-(diethylamino)ethylamino]-5-methyl-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-4-24(5-2)11-10-21-15-7-8-16-19-18(15)20(26)14-12-13(3)6-9-17(14)25(19)23-22-16/h6-9,12,21H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSSABIWZOHLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C3=C(C=C1)N=NN3C4=C(C2=O)C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926074 | |
| Record name | 5-{[2-(Diethylamino)ethyl]amino}-8-methyl-6H-[1,2,3]triazolo[4,5,1-de]acridin-6-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128113-12-2 | |
| Record name | C 1295 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128113122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{[2-(Diethylamino)ethyl]amino}-8-methyl-6H-[1,2,3]triazolo[4,5,1-de]acridin-6-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


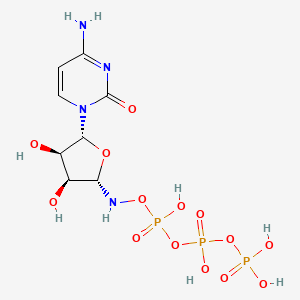
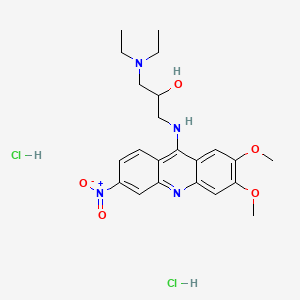
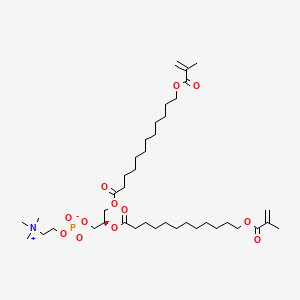
![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)





